2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s) This particular compound features a pyrimidoindole core, which is a fused ring system combining pyrimidine and indole structures
Preparation Methods
The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidoindole core, followed by the introduction of the benzyl, fluoro, and ethoxyphenylacetamide groups. Common synthetic methods include:
Cyclization Reactions: The formation of the pyrimidoindole core can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the fluoro substituent and benzyl group can be carried out using nucleophilic substitution reactions.
Amidation Reactions: The final step often involves the formation of the acetamide linkage through amidation reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential pharmacological properties, such as anti-cancer or anti-inflammatory activities, can be explored through in vitro and in vivo studies.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide depends on its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their catalytic activity.
Receptor Binding: The compound may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
DNA Intercalation: Its planar structure may allow it to intercalate into DNA, affecting replication and transcription processes.
The specific molecular targets and pathways involved can be elucidated through biochemical and molecular biology studies.
Comparison with Similar Compounds
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide can be compared with other similar compounds, such as:
Pyrimidoindoles: Compounds with a similar pyrimidoindole core but different substituents.
Fluoro-substituted Heterocycles: Compounds with a fluoro substituent on a heterocyclic ring.
Acetamide Derivatives: Compounds with an acetamide linkage but different aromatic or heterocyclic groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3/c1-2-35-21-11-9-20(10-12-21)30-24(33)16-32-23-13-8-19(28)14-22(23)25-26(32)27(34)31(17-29-25)15-18-6-4-3-5-7-18/h3-14,17H,2,15-16H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEKFIYCNJNCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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